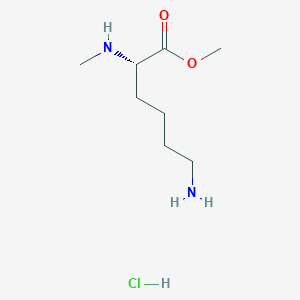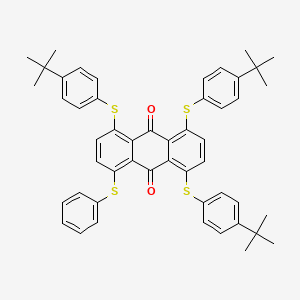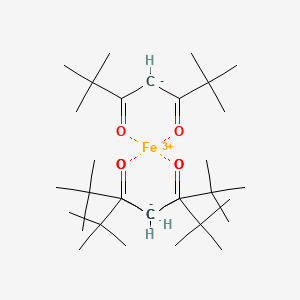
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, also known as Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where iron is complexed with three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is often used as a precursor in various chemical processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is stirred and heated to facilitate the formation of the complex, which is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反应分析
Types of Reactions
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized further depending on the reaction conditions.
Substitution: The ligands around the iron center can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of iron coordination compounds with different ligands .
科学研究应用
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable coordination complexes with metals. The iron center can participate in various chemical reactions, facilitating the formation of new compounds. The ligands around the iron center can also influence the reactivity and stability of the complex, making it a versatile compound in different applications .
相似化合物的比较
Similar Compounds
Iron(III) acetylacetonate: Similar to Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, this compound is used as a precursor in various chemical processes.
Iron(III) nitrate: Another iron(III) compound with different ligands, used in different applications.
Iron(III) chloride: A common iron(III) compound used in various chemical reactions.
Uniqueness
This compound is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the iron center, making it suitable for specific applications that other iron(III) compounds may not be able to achieve .
属性
分子式 |
C33H57FeO6 |
|---|---|
分子量 |
605.6 g/mol |
IUPAC 名称 |
iron(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI 键 |
AWKCYXFBJHQGBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



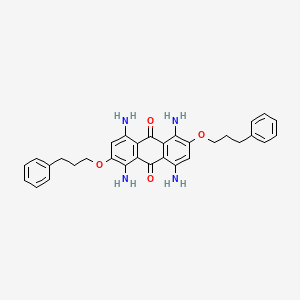
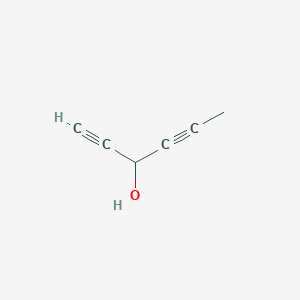
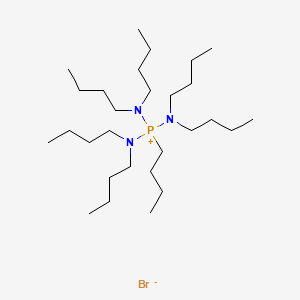
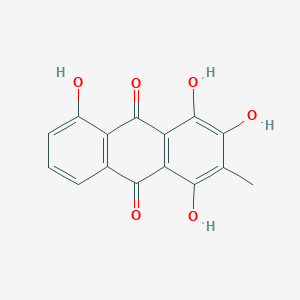
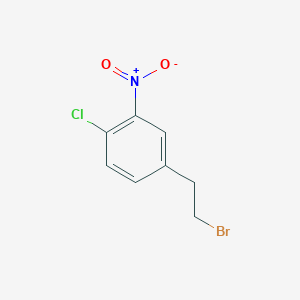
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
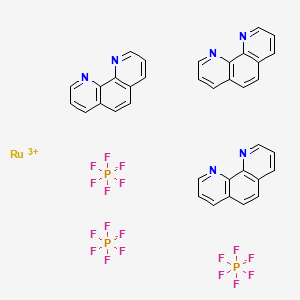
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
